Cas no 2171289-12-4 ((3R)-3-{(tert-butoxy)carbonylamino}-3-(2-methylpyrimidin-5-yl)propanoic acid)

(3R)-3-{(tert-Butoxy)carbonylamino}-3-(2-methylpyrimidin-5-yl)propanoic acid is a chiral intermediate featuring a pyrimidine moiety and a tert-butoxycarbonyl (Boc)-protected amine group. Its stereospecific (R)-configuration ensures precise enantioselectivity in synthetic applications, making it valuable for pharmaceutical and peptide synthesis. The Boc group enhances stability during reactions, while the 2-methylpyrimidin-5-yl substituent provides a versatile scaffold for further functionalization. The carboxylic acid functionality allows for coupling reactions or salt formation, broadening its utility in medicinal chemistry. This compound is particularly useful in the development of targeted small-molecule inhibitors or bioactive peptides, where structural specificity and controlled reactivity are critical. High purity and well-defined stereochemistry support reproducible results in research applications.
(3R)-3-{(tert-butoxy)carbonylamino}-3-(2-methylpyrimidin-5-yl)propanoic acid structure
2171289-12-4 structure
商品名:(3R)-3-{(tert-butoxy)carbonylamino}-3-(2-methylpyrimidin-5-yl)propanoic acid
CAS番号:2171289-12-4
MF:C13H19N3O4
メガワット:281.307663202286
CID:6455511
PubChem ID:165801869

(3R)-3-{(tert-butoxy)carbonylamino}-3-(2-methylpyrimidin-5-yl)propanoic acid 化学的及び物理的性質

名前と識別子

    • (3R)-3-{(tert-butoxy)carbonylamino}-3-(2-methylpyrimidin-5-yl)propanoic acid
    • 2171289-12-4
    • (3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(2-methylpyrimidin-5-yl)propanoic acid
    • EN300-1283988
    • インチ: 1S/C13H19N3O4/c1-8-14-6-9(7-15-8)10(5-11(17)18)16-12(19)20-13(2,3)4/h6-7,10H,5H2,1-4H3,(H,16,19)(H,17,18)/t10-/m1/s1
    • InChIKey: ABJVULSJLADYFF-SNVBAGLBSA-N
    • ほほえんだ: O(C(N[C@@H](C1=CN=C(C)N=C1)CC(=O)O)=O)C(C)(C)C

計算された属性

  • せいみつぶんしりょう: 281.13755610g/mol
  • どういたいしつりょう: 281.13755610g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 6
  • 重原子数: 20
  • 回転可能化学結合数: 6
  • 複雑さ: 346
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.6
  • トポロジー分子極性表面積: 101Ų

(3R)-3-{(tert-butoxy)carbonylamino}-3-(2-methylpyrimidin-5-yl)propanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1283988-250mg
(3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(2-methylpyrimidin-5-yl)propanoic acid
2171289-12-4
250mg
$840.0 2023-10-01
Enamine
EN300-1283988-1.0g
(3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(2-methylpyrimidin-5-yl)propanoic acid
2171289-12-4
1g
$0.0 2023-06-07
Enamine
EN300-1283988-1000mg
(3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(2-methylpyrimidin-5-yl)propanoic acid
2171289-12-4
1000mg
$914.0 2023-10-01
Enamine
EN300-1283988-5000mg
(3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(2-methylpyrimidin-5-yl)propanoic acid
2171289-12-4
5000mg
$2650.0 2023-10-01
Enamine
EN300-1283988-50mg
(3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(2-methylpyrimidin-5-yl)propanoic acid
2171289-12-4
50mg
$768.0 2023-10-01
Enamine
EN300-1283988-500mg
(3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(2-methylpyrimidin-5-yl)propanoic acid
2171289-12-4
500mg
$877.0 2023-10-01
Enamine
EN300-1283988-100mg
(3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(2-methylpyrimidin-5-yl)propanoic acid
2171289-12-4
100mg
$804.0 2023-10-01
Enamine
EN300-1283988-10000mg
(3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(2-methylpyrimidin-5-yl)propanoic acid
2171289-12-4
10000mg
$3929.0 2023-10-01
Enamine
EN300-1283988-2500mg
(3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(2-methylpyrimidin-5-yl)propanoic acid
2171289-12-4
2500mg
$1791.0 2023-10-01

(3R)-3-{(tert-butoxy)carbonylamino}-3-(2-methylpyrimidin-5-yl)propanoic acid 関連文献

(3R)-3-{(tert-butoxy)carbonylamino}-3-(2-methylpyrimidin-5-yl)propanoic acidに関する追加情報

Comprehensive Overview of (3R)-3-{(tert-butoxy)carbonylamino}-3-(2-methylpyrimidin-5-yl)propanoic acid (CAS No. 2171289-12-4)

(3R)-3-{(tert-butoxy)carbonylamino}-3-(2-methylpyrimidin-5-yl)propanoic acid (CAS No. 2171289-12-4) is a chiral carboxylic acid derivative featuring a pyrimidine scaffold and a tert-butoxycarbonyl (Boc) protecting group. This compound has garnered significant attention in pharmaceutical and agrochemical research due to its structural versatility and potential as a building block for bioactive molecules. The 2-methylpyrimidin-5-yl moiety contributes to its unique electronic properties, while the Boc-protected amino acid functionality enhances its stability during synthetic transformations.

In recent years, the demand for chiral intermediates like CAS No. 2171289-12-4 has surged, driven by advancements in asymmetric synthesis and drug discovery. Researchers frequently inquire about its synthetic routes, optical purity, and applications in peptide mimetics or kinase inhibitors. The compound’s stereospecificity (denoted by the (3R) configuration) is critical for modulating biological activity, aligning with the industry’s focus on enantioselective catalysis.

From an SEO perspective, users often search for "Boc-protected amino acid derivatives" or "2-methylpyrimidine-5-carboxylic acid analogs," reflecting interest in its structural class. The compound’s solubility in organic solvents (e.g., DMF, DMSO) and its role in solid-phase peptide synthesis (SPPS) are also common queries. Notably, its thermal stability and compatibility with microwave-assisted chemistry make it a candidate for high-throughput screening platforms.

Environmental and regulatory trends further highlight its relevance. With increasing emphasis on green chemistry, the compound’s potential for atom-efficient transformations and biodegradable byproducts aligns with sustainable practices. Analytical techniques such as HPLC and LC-MS are typically employed to validate its purity, addressing concerns about residual solvents or diastereomeric impurities.

In summary, (3R)-3-{(tert-butoxy)carbonylamino}-3-(2-methylpyrimidin-5-yl)propanoic acid exemplifies the intersection of medicinal chemistry and process optimization. Its multifaceted applications—from small-molecule APIs to catalysis—underscore its value in modern R&D. Future studies may explore its utility in PROTACs or covalent inhibitors, areas currently dominating scientific discourse.

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